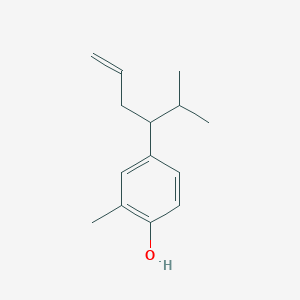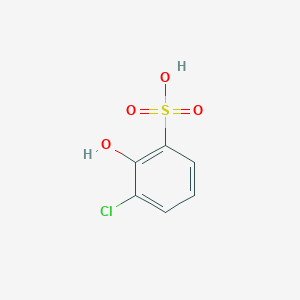![molecular formula C20H19NO2 B14405463 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 88123-23-3](/img/structure/B14405463.png)
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is an organic compound with the molecular formula C18H19NO2 It is a derivative of aniline, featuring ethoxy and methoxy substituents on the aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline typically involves the condensation reaction between 4-ethoxyaniline and 4-methoxynaphthaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
- 4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline
- 4-Methoxy-N-[(E)-2-thienylmethylidene]aniline
Uniqueness
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The naphthalene moiety also adds to its structural complexity, making it distinct from simpler aromatic compounds.
Propriétés
Numéro CAS |
88123-23-3 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-1-(4-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H19NO2/c1-3-23-17-11-9-16(10-12-17)21-14-15-8-13-20(22-2)19-7-5-4-6-18(15)19/h4-14H,3H2,1-2H3 |
Clé InChI |
NCTAGANWTGLXBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


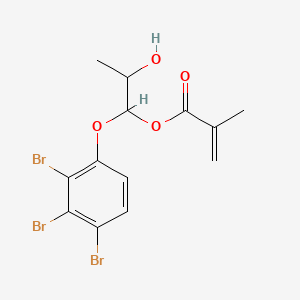
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
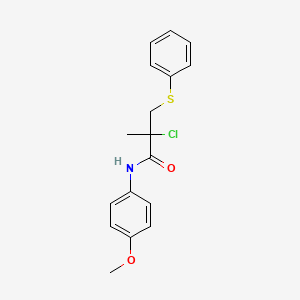
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
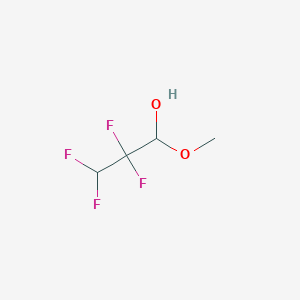
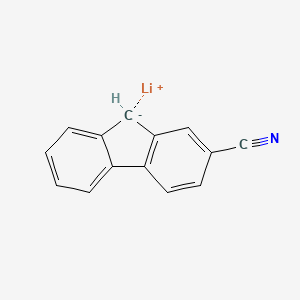
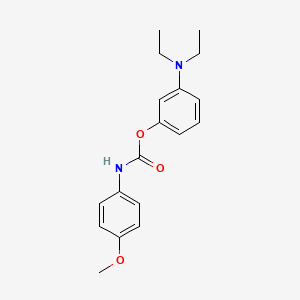
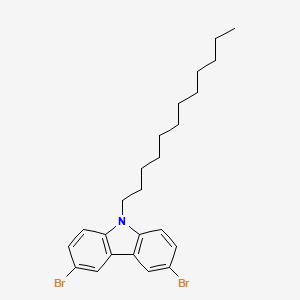
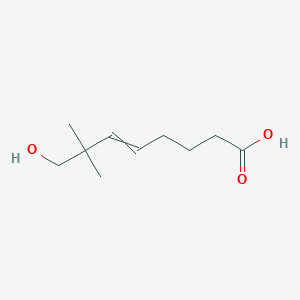
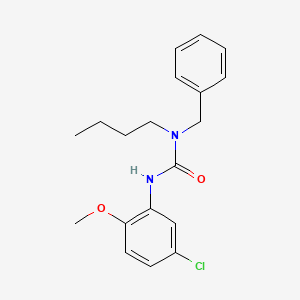
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
